molecular formula C24H26N2O5S B2405166 1'-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-76-7

1'-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2405166
CAS No.: 887467-76-7
M. Wt: 454.54
InChI Key: TYSCQNSZUMCCAA-UHFFFAOYSA-N
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Description

The compound “1’-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one” is a complex organic molecule that contains several functional groups and rings . The pyrrolidine ring is a common feature in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a benzoyl group, and a spiro[chroman-2,4’-piperidin]-4-one moiety . These groups could potentially confer interesting chemical properties to the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrolidine ring and the benzoyl group . These groups could potentially participate in a variety of chemical reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could potentially affect its solubility and stability .

Scientific Research Applications

Synthesis and Structural Development

  • A synthesis approach for spiro compounds like 1'-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one involves the condensation of phenols with corresponding epoxides, followed by ring closure with NaH in DMF. This method highlights the structural versatility and chemical reactivity of such compounds (Harrak, Guillaumet, & Pujol, 2003).

Biological Relevance and Pharmacophore Importance

  • Spiro[chromane-2,4'-piperidine]-4(3H)-one derivatives, which include this compound, are recognized for their biological significance. These compounds are structural components in various drugs and biochemical reagents. Recent advancements in their synthesis have underscored their potential as biologically active substances (Ghatpande et al., 2020).

Crystal Structure and Conformational Analysis

  • Detailed crystallographic studies of similar spiro compounds have revealed the conformational dynamics of piperidine and pyrrolidine rings, which are crucial for understanding the molecular interactions and properties of these compounds (Farag et al., 2013).

Potential Therapeutic Applications

  • Spiro[chromane-2,4'-piperidine] derivatives, including compounds like this compound, have been investigated as novel histone deacetylase (HDAC) inhibitors. Their structural framework and substituent variation provide a basis for potential therapeutic applications in oncology and other diseases (Thaler et al., 2012).

Antimicrobial Activity

  • Recent studies have developed novel spiro compounds with significant antimicrobial and antifungal activities. These findings open avenues for utilizing this compound in the development of new antimicrobial agents (Ghatpande et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. Compounds containing a pyrrolidine ring are often biologically active, but the exact effects would depend on the specific context .

Future Directions

Future research on this compound could potentially explore its synthesis, properties, and potential applications. Given the presence of the pyrrolidine ring, it could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

1'-(4-pyrrolidin-1-ylsulfonylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c27-21-17-24(31-22-6-2-1-5-20(21)22)11-15-25(16-12-24)23(28)18-7-9-19(10-8-18)32(29,30)26-13-3-4-14-26/h1-2,5-10H,3-4,11-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSCQNSZUMCCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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